4-Methyl-2,3-dihydro-1H-inden-1-amine
Overview
Description
4-Methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of indene, featuring a methyl group at the 4-position and an amine group at the 1-position of the dihydroindenyl ring system
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (14722) suggests that it may have good bioavailability .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
4-Methyl-2,3-dihydro-1H-inden-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme, affecting the levels of monoamines in the body . Additionally, this compound may interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . This modulation can lead to changes in cellular metabolism, impacting the overall function of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MAO results in the inhibition of the enzyme, thereby increasing the levels of monoamines . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cells . Additionally, binding proteins can influence its localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of 4-Methyl-2,3-dihydro-1H-inden-1-one using suitable reducing agents. One common method is the catalytic hydrogenation of the ketone in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form saturated amines using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or Pd/C under hydrogen gas.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-amine: Lacks the methyl group at the 4-position, resulting in different chemical and biological properties.
4-Methyl-1H-indene: Lacks the amine group, affecting its reactivity and applications.
1-Aminoindane: Similar structure but without the methyl group, leading to variations in its pharmacological profile.
Uniqueness: 4-Methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIOXTVALGXETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627988 | |
Record name | 4-Methyl-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361389-85-7 | |
Record name | 2,3-Dihydro-4-methyl-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361389-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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